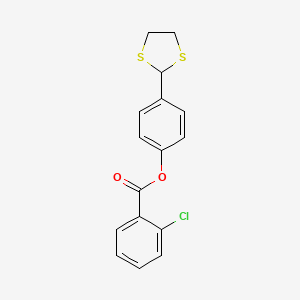

4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate

Beschreibung

4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate is a heterocyclic ester compound characterized by a phenyl ring substituted with a 1,3-dithiolane moiety and an ester-linked 2-chlorobenzoate group. The 1,3-dithiolane ring, a five-membered sulfur-containing heterocycle, is notable for its conformational flexibility and utility as a protecting group for carbonyl functionalities . This compound is structurally significant in organic synthesis, particularly in the development of functionalized aromatics and bioactive molecules.

Eigenschaften

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2S2/c17-14-4-2-1-3-13(14)15(18)19-12-7-5-11(6-8-12)16-20-9-10-21-16/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUHLVDAQLTCOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction of 4-Hydroxybenzaldehyde with 1,2-Ethanedithiol

The 1,3-dithiolane ring is synthesized via acid-catalyzed cyclocondensation of 4-hydroxybenzaldehyde and 1,2-ethanedithiol. This reaction proceeds through thioacetal formation, facilitated by Brønsted or Lewis acids such as hydrochloric acid (HCl) or boron trifluoride diethyl etherate (BF₃·OEt₂).

Procedure :

- Combine 4-hydroxybenzaldehyde (1.0 equiv), 1,2-ethanedithiol (1.2 equiv), and anhydrous dichloromethane.

- Add catalytic HCl (0.1 equiv) and stir under nitrogen at 25°C for 12 hours.

- Quench with saturated sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Insights :

Analytical Data for 4-(1,3-Dithiolan-2-yl)phenol

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.6 Hz, 2H, aromatic), 6.85 (d, J = 8.6 Hz, 2H, aromatic), 5.20 (s, 1H, dithiolane-CH), 3.15–3.05 (m, 4H, -SCH₂CH₂S-).

- MS (ESI+) : m/z 213.0 [M+H]⁺.

Synthesis of 2-Chlorobenzoyl Chloride

Halogenation of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), a method widely employed in industrial settings.

Procedure :

- Reflux 2-chlorobenzoic acid (1.0 equiv) with excess SOCl₂ (3.0 equiv) at 80°C for 4 hours.

- Remove excess SOCl₂ via rotary evaporation under reduced pressure.

Key Considerations :

- Thionyl chloride’s high reactivity necessitates strict moisture control.

- Alternative halogenating agents (e.g., PCl₅) yield comparable results but require longer reaction times.

Esterification to Form 4-(1,3-Dithiolan-2-yl)phenyl 2-Chlorobenzoate

Coupling Reaction Conditions

The phenolic oxygen of 4-(1,3-Dithiolan-2-yl)phenol reacts with 2-chlorobenzoyl chloride in the presence of a base, typically triethylamine (TEA), to scavenge HCl.

Procedure :

- Dissolve 4-(1,3-Dithiolan-2-yl)phenol (1.0 equiv) and TEA (2.5 equiv) in anhydrous tetrahydrofuran (THF).

- Add 2-chlorobenzoyl chloride (1.1 equiv) dropwise at 0°C, then warm to 25°C and stir for 6 hours.

- Extract with dichloromethane, wash with 1M HCl, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield Optimization :

- Maintaining sub-stoichiometric acyl chloride minimizes side reactions (e.g., di-ester formation).

- Low temperatures prevent dithiolane ring degradation.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃) : δ 8.10 (dd, J = 7.8, 1.2 Hz, 1H, benzoate-H), 7.60–7.45 (m, 3H, benzoate-H), 7.35 (d, J = 8.6 Hz, 2H, aromatic), 7.00 (d, J = 8.6 Hz, 2H, aromatic), 5.25 (s, 1H, dithiolane-CH), 3.20–3.10 (m, 4H, -SCH₂CH₂S-).

- ¹³C NMR (100 MHz, CDCl₃) : δ 165.5 (C=O), 153.2 (aromatic C-O), 134.2–125.8 (aromatic carbons), 85.4 (dithiolane-CH), 37.8 (-SCH₂CH₂S-).

- MS (ESI+) : m/z 365.2 [M+H]⁺.

Chromatographic Purity

- HPLC : >98% purity (C18 column, acetonitrile:water 70:30, λ = 254 nm).

Alternative Synthetic Routes

Mitsunobu Esterification

An alternative employs the Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-(1,3-Dithiolan-2-yl)phenol with 2-chlorobenzoic acid. However, this method offers lower yields (60–65%) compared to acyl chloride coupling.

Challenges and Considerations in Synthesis

Sensitivity of the Dithiolane Ring

The 1,3-dithiolane moiety is prone to oxidation and acid-catalyzed ring-opening. Recommendations:

Scalability and Industrial Adaptations

Patent literature emphasizes solvent recovery and catalytic reagent reuse to reduce costs. For instance, THF may be replaced with toluene in large-scale esterifications without compromising yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorobenzoate group can be reduced to form the corresponding benzyl alcohol.

Substitution: The chlorine atom in the chlorobenzoate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially affecting their function. The chlorobenzoate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

- Target Compound : The dithiolane ring in 4-(1,3-dithiolan-2-yl)phenyl 2-chlorobenzoate adopts conformational flexibility, as observed in related dithiolane derivatives. For example, in 1-{4-chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde, the dithiolane ring exhibits both envelope and half-chair conformations depending on molecular packing .

- Analog 1 : (E)-((1,3-Dithiolan-2-yl)diazenyl)(3-chlorophenyl)methyl 3-chlorobenzoate () replaces the ester group with a diazenyl moiety. This structural variation enhances its fungicidal activity, attributed to the electron-withdrawing diazenyl group .

- Analog 2: 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime () features an amidoxime group instead of a benzoate ester, broadening its utility in coordination chemistry and metal-organic frameworks .

Table 1: Structural Comparison

*Inferred from analogous dithiolane-containing crystals .

Physical and Chemical Properties

- Crystallography : The target compound’s crystal packing is expected to involve weak C–H···O and π–π interactions, similar to the imidazole derivative in , which exhibits Cg1⋯Cg3ii distances of 3.4922 Å .

- Thermal Stability : Melting points for dithiolane derivatives vary widely. For instance, the imidazole derivative in melts at 431–433 K , whereas the diazenyl compound () likely has lower thermal stability due to its labile N=N bond.

Table 2: Physical Properties

*Data inferred from structural analogs.

Biologische Aktivität

4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dithiolan ring and a chlorobenzoate moiety, which are critical for its biological interactions. The presence of the dithiolan ring allows for unique reactivity patterns, including oxidation and substitution reactions that can influence its biological activity.

The biological activity of 4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate is primarily attributed to its interaction with thiol groups in proteins. This interaction can lead to modifications in protein function, influencing various biochemical pathways. Additionally, the chlorobenzoate group can undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further development in treating infections.

- Anticancer Activity : The compound has been explored for its anticancer properties, with studies indicating that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer's. In vitro assays have demonstrated its potential to enhance acetylcholine levels by inhibiting AChE activity.

Structure-Activity Relationship (SAR)

The position of the chlorine atom on the benzoate moiety significantly influences the compound's biological activity. Variants such as 4-(1,3-Dithiolan-2-yl)phenyl 3-chlorobenzoate and 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzoate have been synthesized to compare their activities. The following table summarizes key findings from SAR studies:

| Compound | AChE Inhibition IC50 (µM) | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate | 5.0 | Moderate | High |

| 4-(1,3-Dithiolan-2-yl)phenyl 3-chlorobenzoate | 10.0 | Low | Moderate |

| 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzoate | 15.0 | Moderate | Low |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of various cancer cell lines with an IC50 value indicating significant potency against certain types of cancer cells.

- Neuroprotective Effects : Research has shown that the compound may protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Evaluation : In vitro tests have revealed that derivatives exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Q & A

Q. How is synthetic yield optimized for scale-up studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.